1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
1-(3-Nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole and quinoline moieties fused with a [1,3]dioxolo ring system. Its synthesis typically involves multi-step protocols, such as iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives (Scheme 3 in ) or reductive cyclization of pyrazole-tethered α,β-unsaturated ketones (). The 3-nitrophenyl and phenyl substituents at positions 1 and 3, respectively, contribute to its electronic and steric properties, which may enhance pharmacological activity compared to simpler analogs ().
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-27(29)16-8-4-7-15(9-16)26-23-17-10-20-21(31-13-30-20)11-19(17)24-12-18(23)22(25-26)14-5-2-1-3-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLUEIMUATWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
[1,3]Dioxolo[4,5-g]isoquinoline Derivatives
Compounds like 4-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol (11) and 8-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (16) () share the [1,3]dioxolo[4,5-g] framework but lack the pyrazole ring. Key differences include:
- Bioactivity: These derivatives are optimized for structural diversity but lack reported anti-angiogenic or anticancer activity observed in pyrazolo[4,3-c]quinolines ().
- Synthesis : They are synthesized via multicomponent reactions with aldehydes, contrasting with the pyrazole-condensed systems requiring reductive cyclization ().
Table 1: Selected [1,3]Dioxolo[4,5-g]isoquinoline Derivatives
| Compound ID | Substituents | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|
| 11 | 2-(Trifluoromethoxy)phenol | 72 | 349.1 |
| 16 | 3,4-Dimethoxyphenyl | 82 | 309.1 |
Pyrazolo[4,3-c]quinoline Derivatives
Pyrazolo[4,3-c]quinolines with varied substituents, such as 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0683) and 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0684) (), highlight the impact of substituents:
- Anti-Angiogenic Activity: Fluorinated analogs show moderate activity in CAM assays, but fused pyrazolo[4,3-c]quinolines with nitro groups exhibit superior inhibition of endothelial cell proliferation ().
Table 2: Key Pyrazolo[4,3-c]quinoline Derivatives
*Estimated based on structural analogs.
Comparison with Positional Isomers
Pyrazolo[3,4-b]quinolines
Compounds like 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines () differ in ring fusion position. Key distinctions include:
- Synthetic Routes : These are synthesized via Claisen-Schmidt condensations rather than reductive cyclization ().
- Bioactivity: Pyrazolo[3,4-b]quinolines are reported as anxiolytics (e.g., CGS-9896), whereas pyrazolo[4,3-c] analogs show broader anticancer activity ().
Pyrazolo[3,4-f]quinolines
1-Methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-f]quinoline () shares the nitro group but has a distinct ring fusion.
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